6-Bromo-3-chloro-2H-1-benzopyran-2-one
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Overview
Description
6-Bromo-3-chloro-2H-1-benzopyran-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins, or benzopyran-2-ones, are naturally occurring lactones first derived from Tonka beans in 1820. They are valuable oxygen-containing heterocycles widely found in nature and have been used as herbal medicines since early ages .
Preparation Methods
The synthesis of 6-Bromo-3-chloro-2H-1-benzopyran-2-one can be achieved through various synthetic routes. One common method involves the bromination and chlorination of coumarin derivatives. The reaction typically uses bromine and chlorine as reagents under controlled conditions to introduce the bromo and chloro substituents at the desired positions on the coumarin ring .
Industrial production methods often involve multi-step processes that include the preparation of intermediate compounds, followed by selective halogenation reactions. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
6-Bromo-3-chloro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromo or chloro groups are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Scientific Research Applications
6-Bromo-3-chloro-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antimicrobial activity . Additionally, it may interact with cellular signaling pathways to exert anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
6-Bromo-3-chloro-2H-1-benzopyran-2-one can be compared with other coumarin derivatives, such as:
3-Formylchromone: This compound has a formyl group at the 3-position and is known for its use in the synthesis of various heterocyclic compounds.
6-Bromo-3-formylchromone: Similar to this compound, this compound has a bromo substituent at the 6-position and a formyl group at the 3-position.
1’,3’,3’-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: This compound contains a spiro linkage and is used in the development of fluorescent dyes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other coumarin derivatives.
Properties
CAS No. |
669767-18-4 |
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Molecular Formula |
C9H4BrClO2 |
Molecular Weight |
259.48 g/mol |
IUPAC Name |
6-bromo-3-chlorochromen-2-one |
InChI |
InChI=1S/C9H4BrClO2/c10-6-1-2-8-5(3-6)4-7(11)9(12)13-8/h1-4H |
InChI Key |
SAYQTIISEKIDHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)O2)Cl |
Origin of Product |
United States |
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